methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate
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Overview
Description
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate is a chemical compound with the molecular formula C17H18ClNO5S and a molecular weight of 383.85 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyaniline, followed by the addition of glycine methyl ester. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate: This compound has a similar structure but with a methyl group instead of an ethoxy group.
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)glycinate: This compound has a hydroxy group instead of an ethoxy group.
Uniqueness
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
methyl 2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-3-24-16-7-5-4-6-15(16)19(12-17(20)23-2)25(21,22)14-10-8-13(18)9-11-14/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSZSNCLKUWMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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